Structural Analysis of Tert-butyl N-(2-furyl)carbamate: A Technical Guide
Structural Analysis of Tert-butyl N-(2-furyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of tert-butyl N-(2-furyl)carbamate, a molecule of interest in medicinal chemistry and drug development due to the prevalence of the carbamate moiety in pharmaceuticals and the furan ring as a versatile heterocyclic scaffold. This document collates and presents crystallographic, spectroscopic, and synthetic data, offering a foundational understanding for researchers engaged in the design and development of novel therapeutics incorporating this structural motif.
Molecular Structure and Crystallographic Data
While a specific crystal structure for tert-butyl N-(2-furyl)carbamate is not publicly available, a detailed analysis can be inferred from the closely related analog, tert-butyl N-(thiophen-2-yl)carbamate, for which crystallographic data has been published.[1] The substitution of the sulfur atom in the thiophene ring with an oxygen atom to form the furan ring is expected to result in minor changes to bond lengths and angles, but the overall conformation and key structural features are anticipated to be highly similar.
Predicted Molecular Geometry
The molecule is expected to be largely planar, with the furan ring and the carbamate group being nearly coplanar. The bulky tert-butyl group will likely be oriented to minimize steric hindrance. Key intramolecular interactions, such as hydrogen bonds between the carbamate proton and the carbonyl oxygen, are predicted to influence the conformation.[1]
The diagram below illustrates the key structural features and numbering scheme for tert-butyl N-(2-furyl)carbamate.
Caption: Predicted molecular structure of tert-butyl N-(2-furyl)carbamate.
Tabulated Crystallographic Data (Predicted)
The following table presents predicted bond lengths and angles for tert-butyl N-(2-furyl)carbamate, based on the data from its thiophene analog.[1]
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| N1-C1 | 1.35 - 1.37 |
| C1=O1 | 1.21 - 1.23 |
| C1-O2 | 1.48 - 1.50 |
| O2-C(tBu) | 1.47 - 1.49 |
| N1-C2' | 1.40 - 1.42 |
| C2'-C3' | 1.36 - 1.38 |
| C3'-C4' | 1.41 - 1.43 |
| C4'-C5' | 1.35 - 1.37 |
| C5'-O' | 1.36 - 1.38 |
| O'-C2' | 1.37 - 1.39 |
| Bond Angles (°) | |
| C1-N1-C2' | 125 - 127 |
| N1-C1-O1 | 124 - 126 |
| N1-C1-O2 | 110 - 112 |
| O1-C1-O2 | 124 - 126 |
| C1-O2-C(tBu) | 120 - 122 |
| N1-C2'-O' | 120 - 122 |
| N1-C2'-C3' | 130 - 132 |
Spectroscopic Analysis
Spectroscopic techniques are essential for the characterization of tert-butyl N-(2-furyl)carbamate. The expected spectral data are summarized below, based on known values for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the carbamate N-H proton, and the tert-butyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (9H) | 1.50 - 1.60 | Singlet | 9H |
| Furan H3' (1H) | 6.30 - 6.40 | Doublet of doublets | 1H |
| Furan H4' (1H) | 7.10 - 7.20 | Doublet of doublets | 1H |
| Furan H5' (1H) | 7.40 - 7.50 | Doublet of doublets | 1H |
| N-H (1H) | 8.00 - 9.00 (broad) | Singlet | 1H |
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| tert-Butyl (CH₃)₃ | 28.0 - 29.0 |
| tert-Butyl (C) | 80.0 - 82.0 |
| Furan C3' | 106.0 - 108.0 |
| Furan C4' | 110.0 - 112.0 |
| Furan C5' | 140.0 - 142.0 |
| Furan C2' | 145.0 - 147.0 |
| Carbonyl (C=O) | 152.0 - 154.0 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H, C=O, and C-O functional groups.[2][3]
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 (broad) |
| C-H (sp³) | Stretching | 2950 - 3000 |
| C=O (carbamate) | Stretching | 1700 - 1725 |
| C-N | Stretching | 1230 - 1250 |
| C-O (ester) | Stretching | 1150 - 1170 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
| Ion | Predicted m/z |
| [M+H]⁺ | 198.09 |
| [M+Na]⁺ | 220.07 |
| [M-C₄H₉]⁺ (loss of t-butyl) | 142.04 |
| [M-OC₄H₉]⁺ (loss of t-butoxy) | 125.04 |
Experimental Protocols
Proposed Synthesis of tert-butyl N-(2-furyl)carbamate
A potential synthetic route to tert-butyl N-(2-furyl)carbamate is via a Curtius rearrangement of 2-furoyl azide, followed by trapping with tert-butanol. This method has been successfully employed for the synthesis of the analogous thiophene derivative.[1]
Materials:
-
2-Furoyl chloride
-
Sodium azide
-
tert-Butanol
-
Toluene
-
Acetone
-
Water
-
Sodium sulfate (anhydrous)
Procedure:
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Synthesis of 2-Furoyl Azide: In a round-bottom flask, dissolve 2-furoyl chloride (1.0 eq) in acetone. Cool the solution to 0 °C in an ice bath. Separately, dissolve sodium azide (1.2 eq) in water and add this solution dropwise to the stirred 2-furoyl chloride solution. Stir the reaction mixture at 0 °C for 2 hours.
-
Extraction: After 2 hours, add cold water and extract the product with toluene. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Curtius Rearrangement and Trapping: Transfer the toluene solution of 2-furoyl azide to a new flask and add tert-butanol (1.5 eq). Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by TLC or IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the toluene and excess tert-butanol under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl N-(2-furyl)carbamate as a solid.
The following diagram outlines the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of tert-butyl N-(2-furyl)carbamate.
Relevance in Drug Development
Carbamate-containing compounds are of significant interest in drug development. The carbamate group can act as a bioisostere for amide or ester functionalities, potentially improving metabolic stability and pharmacokinetic properties. The workflow below illustrates a general process for the evaluation of a novel compound like tert-butyl N-(2-furyl)carbamate in a drug discovery context.
Caption: General workflow for new compound evaluation in drug discovery.
This guide provides a foundational structural and synthetic overview of tert-butyl N-(2-furyl)carbamate. The presented data, based on established knowledge of analogous compounds, serves as a valuable resource for researchers working with this and related molecular scaffolds. Experimental validation of the predicted data is a necessary next step for any application in a research or development setting.
